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Compound of Interest

Compound Name:
2,4-Dichloropyridine-3-boronic

acid

CAS No.: 2096335-34-9

Cat. No.: B6324604 Get Quote

Understanding the exact mass and isotopic distribution of 2,4-Dichloropyridine-3-boronic
acid is critical for high-throughput reaction monitoring. The presence of two chlorine atoms and

one boron atom generates a highly distinct isotopic envelope in mass spectrometry (MS), which

serves as a built-in diagnostic tool during synthesis.

Table 1: Physicochemical and Identificational Properties

Parameter Value Technical Implication

Chemical Name
2,4-Dichloropyridine-3-boronic

acid

Core heterocyclic building

block for kinase inhibitors.

CAS Registry Number 2096335-34-9 Industry standard identifier [1].

Molecular Formula C5H4BCl2NO2
Dictates the distinct Cl2B

isotopic pattern.

Average Molecular Weight 191.81 g/mol
Standard value for

stoichiometric calculations [1].

Monoisotopic Mass 190.97 Da
Target mass for high-resolution

LC-MS tracking.
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Mechanistic Insights: Navigating Chemoselectivity
(E-E-A-T)
The structural architecture of 2,4-Dichloropyridine-3-boronic acid presents a classic

chemoselectivity challenge. It contains a nucleophilic boronic acid at the C3 position, flanked

by two highly electrophilic chlorides at the C2 and C4 positions.

In standard palladium-catalyzed cross-couplings, 2,4-dichloropyridines exhibit an innate

substrate bias, heavily favoring oxidative addition at the C2–Cl bond due to the inductive effect

of the adjacent nitrogen[2]. If 2,4-Dichloropyridine-3-boronic acid is subjected to unoptimized

Suzuki-Miyaura conditions, the palladium catalyst can insert into the molecule's own C–Cl

bonds, leading to rapid polymerization or uncontrolled oligomerization.

The Causality of Experimental Design: To achieve site-selective C3-arylation while preserving

the valuable C2 and C4 chlorides for downstream functionalization, we must manipulate the

reaction kinetics. By utilizing an aryl iodide (which undergoes oxidative addition to Pd(0) orders

of magnitude faster than a pyridyl chloride) and a mild base, the catalyst is monopolized by the

aryl iodide. The resulting Ar-Pd(II)-I complex then selectively undergoes transmetalation with

the C3-boronic acid, bypassing the innate C2-reactivity [3].

Pathway Visualization
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Figure 1: Chemoselective Suzuki coupling preserving C2/C4 chlorides via controlled

transmetalation.

Experimental Protocol: Self-Validating
Chemoselective Suzuki-Miyaura Coupling
This protocol details the C3-selective coupling of 2,4-Dichloropyridine-3-boronic acid with an

aryl iodide. The workflow is designed as a self-validating system, incorporating visual and

analytical checkpoints to ensure kinetic control.
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Step 1: Catalyst and Reagent Assembly

Action: In an oven-dried Schlenk flask, combine 2,4-Dichloropyridine-3-boronic acid (1.0

eq, MW: 191.81 g/mol ), the target aryl iodide (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous

K₃PO₄ (2.0 eq).

Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive

elimination, minimizing the lifespan of the Pd(II) intermediate and reducing side reactions.

K₃PO₄ is a mild base that facilitates boronate formation without triggering protodeboronation

—a common degradation pathway for electron-deficient boronic acids.

Step 2: Solvent Addition and Degassing

Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three

freeze-pump-thaw cycles.

Validation Checkpoint: The solution should exhibit a deep red/orange hue, indicative of active

Pd complexation. If the solution turns black immediately, premature Pd(0) aggregation

(palladium black) has occurred due to oxygen contamination.

Step 3: Thermal Activation and Kinetic Control

Action: Heat the reaction mixture strictly to 60°C.

Causality: Maintaining a moderate temperature of 60°C (rather than the traditional 90–

100°C) provides kinetic control, allowing the fast Ar-I oxidative addition to outcompete the

slower C2–Cl activation.

Step 4: In-Process Analytical Validation (LC-MS)

Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

Validation Checkpoint: The reaction is proceeding correctly if the extracted ion

chromatogram (EIC) shows the complete disappearance of the m/z 191.81 signal and the

emergence of the product mass. Crucially, the product peak must retain a dichloro isotopic

signature (M, M+2, M+4 in a 9:6:1 ratio), proving the C2 and C4 chlorides remain intact.
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Step 5: Quenching and Isolation

Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with

EtOAc.

Validation Checkpoint: The addition of the aqueous quench should result in a clear phase

separation. The organic layer will contain the C3-functionalized product, ready for silica gel

purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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